Fosmidomycin

Übersicht

Beschreibung

Fosmidomycin ist ein Antibiotikum, das ursprünglich aus Kulturbrühen von Bakterien der Gattung Streptomyces isoliert wurde . Es hemmt spezifisch 1-Desoxy-D-xylulose-5-phosphat-Reduktoisomerase, ein Schlüsselenzym im Nicht-Mevalonat-Weg der Isoprenoidbiosynthese . Dieser Weg ist für viele pathogene Bakterien und Protozoen essentiell, fehlt aber beim Menschen, was this compound zu einem vielversprechenden Kandidaten für die antimikrobielle Therapie macht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten beinhaltet. Eine gängige Syntheseroute beinhaltet die Reaktion von 3-Aminopropylphosphonsäure mit Formaldehyd und Hydroxylamin, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen typischerweise einen sauren oder basischen Katalysator, um die Bildung der N-Formyl-N-Hydroxygruppe zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet Fermentationsprozesse unter Verwendung genetisch veränderter Stämme von Streptomyces-Bakterien . Diese Stämme sind optimiert, um hohe Ausbeuten an this compound zu produzieren, das dann mit Standard-Chromatographietechniken extrahiert und gereinigt wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte

Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Analoga mit modifizierten funktionellen Gruppen. Diese Analoga werden oft auf ihre biologische Aktivität getestet, um potenzielle Verbesserungen gegenüber der Stammverbindung zu identifizieren .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym 1-Desoxy-D-xylulose-5-phosphat-Reduktoisomerase hemmt . Dieses Enzym ist entscheidend für den Nicht-Mevalonat-Weg der Isoprenoidbiosynthese, der für das Überleben vieler pathogener Bakterien und Protozoen essentiell ist . Durch die Blockierung dieses Wegs entzieht this compound den Krankheitserregern effektiv die essentiellen Isoprenoidvorläufer, was zu ihrem Tod führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fosmidomycin can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 3-aminopropylphosphonic acid with formaldehyde and hydroxylamine to form the desired product . The reaction conditions typically include an acidic or basic catalyst to facilitate the formation of the N-formyl-N-hydroxy group .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using genetically engineered strains of Streptomyces bacteria . These strains are optimized to produce high yields of this compound, which is then extracted and purified using standard chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Fosmidomycin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives with altered biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Major products formed from these reactions include various this compound analogs with modified functional groups. These analogs are often tested for their biological activity to identify potential improvements over the parent compound .

Wissenschaftliche Forschungsanwendungen

Fosmidomycin has a wide range of scientific research applications, including:

Wirkmechanismus

Fosmidomycin exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase . This enzyme is crucial for the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many pathogenic bacteria and protozoa . By blocking this pathway, this compound effectively starves the pathogens of essential isoprenoid precursors, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Fosmidomycin ist einzigartig in seiner spezifischen Hemmung der 1-Desoxy-D-xylulose-5-phosphat-Reduktoisomerase . Ähnliche Verbindungen umfassen:

2-C-Methyl-D-erythritol-4-phosphat-Analoga: Diese Verbindungen zielen ebenfalls auf den Nicht-Mevalonat-Weg ab, unterscheiden sich jedoch in ihrer chemischen Struktur und Wirkungsweise.

This compound zeichnet sich durch seine hohe Spezifität und geringe Toxizität aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als antimikrobieller Wirkstoff macht .

Eigenschaften

IUPAC Name |

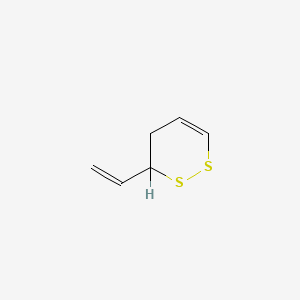

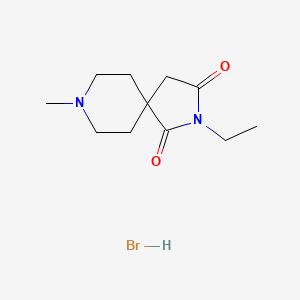

3-[formyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXWDTUCERCKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(C=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66508-37-0 (mono-hydrochloride salt) | |

| Record name | Fosmidomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70216712 | |

| Record name | Fosmidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-53-0 | |

| Record name | P-[3-(Formylhydroxyamino)propyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosmidomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosmidomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosmidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSMIDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-aminophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1218495.png)

![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)

![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)

![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)

![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)